N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-4-methoxybenzamide hydrochloride
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Overview
Description
N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-4-methoxybenzamide hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzothiazole ring, a piperazine moiety, and a methoxybenzamide group. Its hydrochloride form enhances its solubility in water, making it more suitable for various applications.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . These activities suggest that the compound may interact with multiple targets.
Mode of Action
Benzothiazole derivatives have been reported to exhibit potent inhibitory activity against various enzymes and receptors . The compound’s interaction with its targets likely involves binding to the active site, leading to changes in the target’s function.
Biochemical Pathways
Given the wide range of biological activities associated with benzothiazole derivatives , it can be inferred that the compound may affect multiple biochemical pathways, leading to various downstream effects.
Result of Action
Benzothiazole derivatives have been reported to exhibit a variety of biological activities , suggesting that the compound may induce a range of molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-4-methoxybenzamide hydrochloride typically involves multiple steps. One common method starts with the preparation of 4,5-dimethylbenzo[d]thiazole, which is then reacted with piperazine to form an intermediate. This intermediate is further reacted with 4-methoxybenzoyl chloride under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving rigorous purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-4-methoxybenzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-4-methoxybenzamide hydrochloride is studied for its potential as a biochemical probe. It can interact with specific proteins or enzymes, providing insights into their functions .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory agent and may have applications in treating certain diseases .
Industry
In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for various applications, including the production of specialty chemicals .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(piperidin-1-yl)ethylamino)benzamides
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(morpholino)ethylamino)benzamides .
Uniqueness
What sets N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-4-methoxybenzamide hydrochloride apart is its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
N-[2-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethyl]-4-methoxybenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2S.ClH/c1-16-4-9-20-21(17(16)2)25-23(30-20)27-14-12-26(13-15-27)11-10-24-22(28)18-5-7-19(29-3)8-6-18;/h4-9H,10-15H2,1-3H3,(H,24,28);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWXHKPCYMZTRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)CCNC(=O)C4=CC=C(C=C4)OC)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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